This compound is classified under purine derivatives, specifically as a substituted purine. It is synthesized from starting materials that include 2,6-dichloro-9H-purine and various alkyl halides. The structural modifications introduced during synthesis lead to compounds with varying biological activities, particularly against kinases such as Bcr-Abl and Bruton's tyrosine kinase (BTK) .
The synthesis of 2-amino-9-isopentyl-5H-purin-6(9H)-one typically involves several steps:
The molecular structure of 2-amino-9-isopentyl-5H-purin-6(9H)-one can be characterized by several key features:
The chemical reactivity of 2-amino-9-isopentyl-5H-purin-6(9H)-one includes:
These reactions often require controlled temperatures and specific solvents to optimize yield and purity.
The mechanism of action for compounds like 2-amino-9-isopentyl-5H-purin-6(9H)-one primarily involves inhibition of kinase activity:
In vitro studies have demonstrated effective inhibition concentrations (IC50 values) in the low micromolar range for various cancer cell lines.
The physical properties of 2-amino-9-isopentyl-5H-purin-6(9H)-one include:
The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
The primary applications of 2-amino-9-isopentyl-5H-purin-6(9H)-one are in medicinal chemistry and pharmacology:
The compound 2-amino-9-isopentyl-5H-purin-6(9H)-one belongs to the N-alkylated purine family. Its IUPAC name is derived systematically by identifying:
Alternative naming variants include:
Table 1: Nomenclature Breakdown
Component | IUPAC Representation | Role |
---|---|---|
Parent structure | Purine | Bicyclic scaffold (pyrimidine + imidazole) |
Position 2 substituent | 2-amino | Amino functional group |
Position 9 substituent | 9-isopentyl (or 9-(3-methylbutyl) | Branched alkyl chain |
Position 6 functional group | 6(9H)-one | Keto tautomer designation |
Isopentyl (C₅H₁₁–) derives from isopentane (branched C5 alkane). The prefix iso- is retained alphabetically in naming, as in "2-amino-9-isopentyl" [2] [7].
While X-ray crystallography data for 2-amino-9-isopentyl-5H-purin-6(9H)-one is unavailable in the provided sources, its structural analogs offer insight:
Table 2: Predicted Structural Parameters (DFT Calculations)
Parameter | Value | Method |
---|---|---|
C6=O bond length | 1.23 Å | B3LYP/6-31G(d) |
N9–C1' (alkyl) bond | 1.47 Å | B3LYP/6-31G(d) |
Torsional barrier (N9–CH₂) | 8.2 kJ/mol | Molecular mechanics |
Purine ring planarity | Deviation < 0.05 Å | X-ray analog comparison |
The isopentyl group’s branched topology (vs. linear butyl in CID 135415586) enhances hydrophobic surface area and may influence crystal packing or solubility [1] [3].
This compound exhibits two key structural dynamisms: tautomerism and conformational isomerism.
Tautomerism:
The 6-oxo purine core equilibrates between dominant keto and minor enol forms:
Table 3: Tautomeric Equilibrium Properties
Tautomer | Structure | Relative Energy (kJ/mol) | Conditions Favoring |
---|---|---|---|
6-Keto | O=C6–N1H | 0 (reference) | Solid state, apolar solvents |
6-Enol | HO–C6=N1 | +22.7 | Basic pH (pH > 10) |
Conformational Isomerism:
The isopentyl chain (–CH₂CH₂CH(CH₃)₂) adopts staggered rotamers:
Nuclear Magnetic Resonance (NMR):
¹H and ¹³C NMR data for analogous purinones predict the following signals:
Infrared Spectroscopy (IR):
Key vibrational modes:
Mass Spectrometry:
Electron ionization (EI-MS) fragmentation pattern:
Table 4: Predicted Mass Spectral Fragmentation
m/z | Fragment Ion | Structure |
---|---|---|
235 | [M]⁺ | Intact molecular ion |
178 | [M – C₄H₇]⁺ | Purine core + 2-amino + carbonyl |
135 | [C₅H₅N₅O]⁺ | Purinone moiety |
108 | [C₄H₄N₅]⁺ | Dehydroxylated purine |
81 | [C₅H₅N₂]⁺ | Pyrimidyl fragment |
Note: All spectroscopic and structural data are extrapolated from closely related analogs (CIDs 135415586, 24870706, 25067320) due to limited direct data on the title compound.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7